molecular formula C19H14O3 B13418840 2-(4-Methylnaphthalene-1-carbonyl)benzoic acid CAS No. 35187-29-2

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid

Cat. No.: B13418840
CAS No.: 35187-29-2
M. Wt: 290.3 g/mol
InChI Key: ILZBGGYAYBHVGB-UHFFFAOYSA-N
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Description

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a naphthalene ring substituted with a methyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylnaphthalene-1-carbonyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methylnaphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylnaphthalene-1-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its oxidation reactions at the benzylic position are facilitated by the stabilization of benzylic radicals through resonance . The compound’s effects in biological systems may involve interactions with enzymes or receptors, leading to modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzoyl)benzoic acid
  • 2-(4-Chlorobenzoyl)benzoic acid
  • 2-(4-Nitrobenzoyl)benzoic acid

Uniqueness

2-(4-Methylnaphthalene-1-carbonyl)benzoic acid is unique due to the presence of both a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

35187-29-2

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

2-(4-methylnaphthalene-1-carbonyl)benzoic acid

InChI

InChI=1S/C19H14O3/c1-12-10-11-16(14-7-3-2-6-13(12)14)18(20)15-8-4-5-9-17(15)19(21)22/h2-11H,1H3,(H,21,22)

InChI Key

ILZBGGYAYBHVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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